Nickel--triethylphosphane (1/2)
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Overview
Description
Nickel–triethylphosphane (1/2) is a coordination compound where nickel is bonded to triethylphosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/2) can be synthesized through various methods. One common approach involves the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/2) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Nickel–triethylphosphane (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state species, often involving the use of reducing agents like sodium borohydride.
Substitution: The triethylphosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel(III) or nickel(IV) complexes, while reduction typically yields nickel(0) species .
Scientific Research Applications
Nickel–triethylphosphane (1/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel–triethylphosphane (1/2) exerts its effects involves coordination to substrates and facilitating electron transfer processes. The nickel center acts as a catalytic site, enabling various chemical transformations through its ability to undergo changes in oxidation state and coordinate with different ligands .
Comparison with Similar Compounds
Nickel–triphenylphosphane: Similar in structure but with bulkier phosphane ligands, affecting its reactivity and steric properties.
Nickel–dimethylphosphane: Features smaller ligands, leading to different electronic and steric effects.
Uniqueness: Nickel–triethylphosphane (1/2) is unique due to its balance of steric and electronic properties, making it a versatile catalyst in various chemical reactions. Its moderate ligand size allows for efficient coordination without excessive steric hindrance .
Properties
CAS No. |
189325-80-2 |
---|---|
Molecular Formula |
C12H30NiP2 |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
nickel;triethylphosphane |
InChI |
InChI=1S/2C6H15P.Ni/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
MWMOHAMAKRKDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Ni] |
Origin of Product |
United States |
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